molecular formula C19H14ClF2N3O3S B2371336 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide CAS No. 899987-97-4

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide

Cat. No. B2371336
CAS RN: 899987-97-4
M. Wt: 437.85
InChI Key: OVEJCTORLMIUKY-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H14ClF2N3O3S and its molecular weight is 437.85. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of compounds containing elements like chloro, methoxyphenyl, and acetamide groups. For instance, derivatives of rhodanine-3-acetic acid showcased significant activity against a range of bacteria, mycobacteria, and fungi, with some compounds displaying potent inhibitory effects against Mycobacterium tuberculosis, suggesting a potential avenue for developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer and Antiviral Properties

Thiazolidinone derivatives have been investigated for their anticancer and antiviral properties. Research findings indicate that certain compounds within this category exhibit selective inhibition of leukemia cell lines and high activity against specific virus strains, suggesting the potential of similar compounds for therapeutic applications in cancer and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Chemical Reactivity and Synthesis

The study of chemical reactivity and synthesis pathways for compounds containing acetamide and similar heterocyclic frameworks has provided valuable insights into the creation of novel compounds with potential applications in pharmaceuticals and materials science. For example, research into the synthesis and reactivity of specific pyrimidine derivatives highlights the versatility of these compounds in generating a variety of biologically active products, underscoring their significance in drug discovery and development (Farouk, Ibrahim, & El-Gohary, 2021).

Herbicide Activity

Compounds with chloroacetamide structures have been extensively studied for their pre-emergent or early post-emergent herbicidal activity against a wide range of annual grasses and broad-leaved weeds. This suggests that compounds sharing functional groups or structural features with chloroacetamides may also possess herbicidal properties, potentially contributing to agricultural chemical research (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O3S/c1-28-16-5-3-12(9-13(16)20)25-7-6-23-18(19(25)27)29-10-17(26)24-15-8-11(21)2-4-14(15)22/h2-9H,10H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEJCTORLMIUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide

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